![molecular formula C10H12N4O3 B052459 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate CAS No. 122341-55-3](/img/structure/B52459.png)
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diazonium salt that is synthesized by the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate has been used in various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. It has been used as a reagent for the synthesis of various organic compounds, including azo dyes, nitroso compounds, and diazo compounds. This compound has also been used in the synthesis of various biologically active compounds, including antibiotics and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is not well understood. However, it is believed that the compound acts as a nitrosating agent, which can lead to the formation of nitroso compounds. These nitroso compounds can then react with various biological molecules, including proteins and DNA, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate are not well understood. However, it has been reported that this compound can cause DNA damage and can induce apoptosis in cancer cells. It has also been reported that this compound can act as a potent bactericidal agent, which can be used in the treatment of various bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is that it is a relatively stable compound, which can be easily synthesized in the laboratory. However, one of the limitations of this compound is that it can be highly reactive and can react with various biological molecules, leading to various biochemical and physiological effects.
Direcciones Futuras
There are many possible future directions for the research on 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate. One area of research could be the development of new synthetic methods for this compound, which could lead to the synthesis of new derivatives with improved biological activity. Another area of research could be the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the potential applications of this compound in the field of nanotechnology could also be explored, which could lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate involves the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid. This reaction leads to the formation of the diazonium salt, which can be isolated by precipitation with sodium carbonate. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.
Propiedades
Número CAS |
122341-55-3 |
|---|---|
Nombre del producto |
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate |
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
2-diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate |
InChI |
InChI=1S/C10H12N4O3/c1-2-14(13-17)6-10(16)7-3-4-8(12-11)9(15)5-7/h3-5,10,16H,2,6H2,1H3 |
Clave InChI |
GIWNXRDIAVQJNF-UHFFFAOYSA-N |
SMILES |
CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O |
SMILES canónico |
CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O |
Otros números CAS |
122341-55-3 |
Sinónimos |
diazo-N-nitrosoethylphenylephrine diazo-N-nitrosoetilefrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
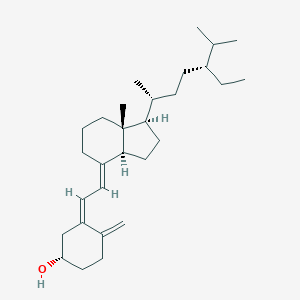
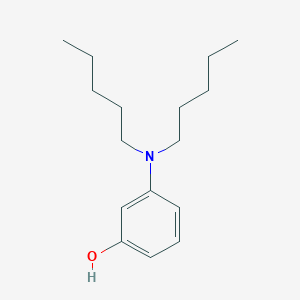
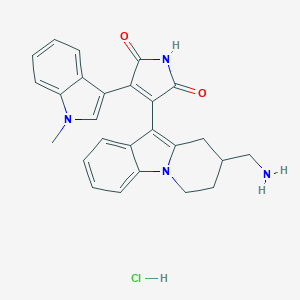

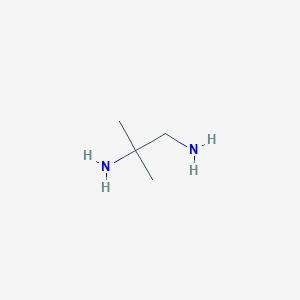
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)


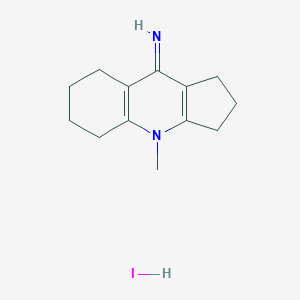
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)